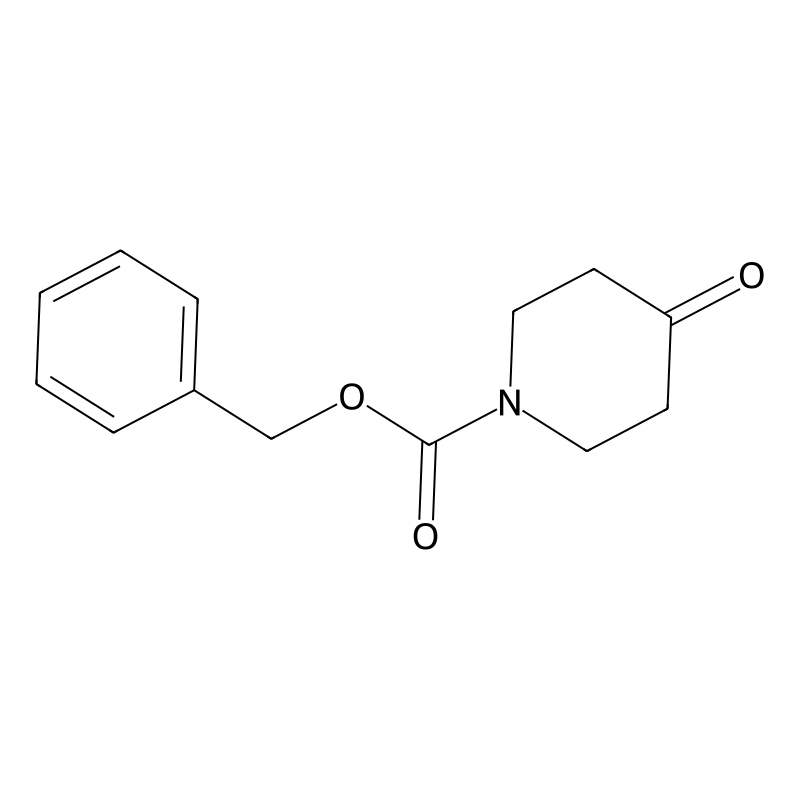

1-Cbz-4-Piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Protected Starting Material:

1-Cbz-4-Piperidone serves as a valuable protected starting material in organic synthesis due to the presence of the benzyloxycarbonyl (Cbz) protecting group. This group shields the carbonyl group at the first position of the piperidine ring, allowing for further modifications at other positions without affecting the carbonyl functionality. The Cbz group can be selectively removed under mild conditions using various methods, such as hydrogenolysis or acidic cleavage, to reveal the free amine group for further reactions [, ].

Applications in Organic Synthesis:

-Cbz-4-Piperidone's versatility as a starting material makes it applicable in various synthetic transformations, including:

- Knoevenagel reaction: This reaction allows the introduction of a carbon-carbon double bond adjacent to the carbonyl group, leading to the formation of α,β-unsaturated carbonyl compounds [].

- Hetero-Diels-Alder reactions: These reactions involve cycloaddition between 1-Cbz-4-piperidone and a diene to form complex heterocyclic structures [].

- Synthesis of N-(4-piperidinyl)oxindoles: This reaction sequence involves the transformation of 1-Cbz-4-piperidone into N-(4-piperidinyl)oxindoles, which are important scaffolds in medicinal chemistry research [].

1-Cbz-4-Piperidone, also known as 1-benzylcarbamate-4-piperidone, is a chemical compound with the molecular formula and a molecular weight of 233.26 g/mol. It is characterized by the presence of a piperidone ring, which is a six-membered nitrogen-containing heterocycle, along with a benzyl carbamate group. This compound serves as an important intermediate in organic synthesis and medicinal chemistry due to its versatile reactivity and structural features .

- Aldol Condensation: It acts as a starting material in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol condensation reactions, leading to the formation of complex molecules .

- Knoevenagel Reaction: This compound can undergo the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active hydrogen atom .

- Hetero-Diels-Alder Reactions: The compound can participate in hetero-Diels-Alder reactions, allowing for the formation of cyclic structures through the interaction of diene and dienophile components .

The synthesis of 1-Cbz-4-Piperidone typically involves a two-step process:

- Formation of 4-Piperidone Hydrochloride: The initial step involves treating 4-piperidone hydrochloride with N-ethyl-N,N-diisopropylamine in dichloromethane at low temperatures.

- Carbamate Formation: In the second step, benzyl chloroformate is added to the reaction mixture, leading to the formation of 1-Cbz-4-Piperidone. The product is then purified through column chromatography .

Reaction Conditions

1-Cbz-4-Piperidone finds applications in various fields:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

- Medicinal Chemistry: The compound's structural features make it valuable for developing new therapeutic agents.

- Research: It serves as a useful reagent in academic and industrial research settings for exploring new chemical transformations and reactions .

Several compounds share structural similarities with 1-Cbz-4-Piperidone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Piperidone | C₅H₉NO | Lacks the benzyl carbamate group |

| N-Boc-4-Piperidone | C₁₃H₁₉NO₃ | Contains a tert-butoxycarbonyl protecting group |

| 1-Cbz-3-Piperidone | C₁₃H₁₅NO₃ | Has a different position for the carbamate group |

Uniqueness of 1-Cbz-4-Piperidone

1-Cbz-4-Piperidone stands out due to its specific functional groups that enhance its reactivity in organic synthesis while providing potential pathways for further chemical transformations. Its unique combination of structural elements allows for diverse applications in medicinal chemistry that may not be achievable with other similar compounds.

XLogP3

Appearance

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant